molecular formula C25H25NO4S B446516 2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B446516
M. Wt: 435.5g/mol
InChI Key: XUNCTFLUFMCYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a biphenyl group and a methoxyethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated benzothiophene intermediate in the presence of a palladium catalyst.

    Formation of the Methoxyethyl Ester: The final step involves esterification of the carboxylic acid group on the benzothiophene with methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the interactions of sulfur-containing heterocycles with biological systems.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The biphenyl group could facilitate binding to hydrophobic pockets, while the benzothiophene core might interact with sulfur-specific sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate
  • 2-Methoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

Uniqueness

2-methoxyethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core with a biphenyl group and a methoxyethyl ester. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity in biological systems, compared to similar compounds.

Properties

Molecular Formula

C25H25NO4S

Molecular Weight

435.5g/mol

IUPAC Name

2-methoxyethyl 2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO4S/c1-29-15-16-30-25(28)22-20-9-5-6-10-21(20)31-24(22)26-23(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3,(H,26,27)

InChI Key

XUNCTFLUFMCYTN-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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